molecular formula C9H10BrNO B8546284 N-[2-(2-bromophenyl)ethyl]formamide

N-[2-(2-bromophenyl)ethyl]formamide

Cat. No.: B8546284
M. Wt: 228.09 g/mol
InChI Key: ZKDSNRILISYURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Bromophenyl)ethyl]formamide is an organic compound characterized by a formamide group (-NHCHO) attached to a 2-(2-bromophenyl)ethyl backbone. The structure comprises a brominated aromatic ring (2-bromophenyl) connected via an ethyl linker to the nitrogen atom of the formamide moiety. This configuration introduces steric and electronic effects due to the ortho-bromine substitution, which influences reactivity, solubility, and biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-bromophenyl)ethyl]formamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via formylation of 2-(2-bromophenyl)ethylamine using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures) under reflux. Optimization involves controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 amine-to-formylating agent). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Q. How can reverse-phase HPLC be applied to assess the purity of this compound?

  • Methodological Answer : Use a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min flow rate. Detection at 254 nm provides a retention time of ~8.2 minutes. System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure resolution from impurities like unreacted amines or byproducts .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.20 (s, 1H, formyl), 7.50–7.30 (m, 4H, aromatic), 3.60 (t, 2H, -CH₂N), 2.95 (t, 2H, -CH₂Ar).
  • X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, 200 K) confirms bond lengths (e.g., C=O: 1.23 Å) and dihedral angles (e.g., 85° between phenyl and formamide planes) .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., bromine substitution vs. formamide hydrolysis) be controlled during derivatization?

  • Methodological Answer : Bromine substitution (e.g., Suzuki coupling) requires anhydrous conditions, Pd(PPh₃)₄ catalyst, and inert atmosphere to prevent hydrolysis. Kinetic studies (UV-Vis monitoring at 280 nm) reveal hydrolysis dominates above pH 7.0; thus, buffering at pH 5.0–6.0 (acetate) suppresses degradation .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to predict electrophilic sites. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding affinities (ΔG: −8.5 kcal/mol) and key interactions (e.g., hydrogen bonding with Thr766) .

Q. How can impurity profiles be mapped during scale-up synthesis?

  • Methodological Answer : LC-MS (Q-TOF) with electrospray ionization identifies impurities (e.g., N-[2-(2-bromophenyl)ethyl]acetamide from acetylation side reactions). Quantification via external calibration (0.1–10 µg/mL) ensures impurities <0.5% per ICH guidelines. Stability studies (40°C/75% RH, 6 months) track degradation products .

Q. What in vitro assays evaluate the compound’s antimicrobial potential?

  • Methodological Answer : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative strains (e.g., E. coli ATCC 25922) determines MIC values (reported range: 16–64 µg/mL). Synergy testing with β-lactams (checkerboard assay) calculates fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. How does crystallographic data inform conformational stability in solid-state formulations?

  • Methodological Answer : Single-crystal XRD (P1 space group) reveals intermolecular hydrogen bonds (N-H⋯O: 2.89 Å) that stabilize the lattice. Differential Scanning Calorimetry (DSC) shows a melting endotherm at 148°C (ΔH: 120 J/g), correlating with polymorphic purity. Hygroscopicity tests (dynamic vapor sorption) indicate <1% water uptake at 25°C/60% RH .

Comparison with Similar Compounds

The following analysis compares N-[2-(2-bromophenyl)ethyl]formamide with structurally related formamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide ()

  • Structural Differences: Contains a bromobenzylamino-phenyl group and a butyl substituent on the nitrogen.
  • Implications: The bulky butyl group and benzylamino linkage reduce molecular flexibility compared to the ethyl-bromophenyl chain in the target compound. This may lower solubility but enhance lipophilicity for membrane penetration.

N-(2-Bromophenyl)formamide Hydrochloride ()

  • Structural Differences : Lacks the ethyl linker; formamide is directly attached to the 2-bromophenyl ring.
  • The hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical formulations.

N-[2-(4-Bromophenyl)Ethyl]-2,2,2-Trifluoroacetamide ()

  • Structural Differences : Substitutes formamide with a trifluoroacetamide group and places bromine at the para position.
  • Implications : The electron-withdrawing trifluoroacetyl group enhances stability against hydrolysis but reduces nucleophilicity. Para-bromine substitution minimizes steric effects compared to the ortho-bromine in the target compound.

Physicochemical Properties

Polarity and Solubility

  • Hydroxyl-Containing Analogues : Compounds like N-[2-hydroxy-5-[(1RS)-1-hydroxyethyl]phenyl]formamide () exhibit higher polarity due to hydroxyl groups, increasing water solubility. The target compound, lacking such groups, is likely more lipophilic, favoring blood-brain barrier penetration.
  • Retention Behavior : In HPLC analysis (), formamide derivatives with hydroxyl or methoxy groups (e.g., compound A: retention time 0.5, response factor 1.75) elute earlier than less polar analogs. The target compound’s retention time is expected to fall between 0.7–1.3, similar to compounds B and D in .

Stability and Reactivity

  • In contrast, para-bromine derivatives (e.g., ) allow easier access for electrophilic substitution.
  • Formamide Hydrolysis : The formamide group is susceptible to acidic or basic hydrolysis. However, the ethyl linker may stabilize the compound compared to direct aryl-formamide bonds ().

Antimicrobial Potential

  • Analogous Compounds : N-(4-hydroxystyryl)formamide () shows activity against E. coli and S. aureus. The target compound’s bromophenyl group may enhance lipid membrane interaction, improving antimicrobial efficacy.

Pharmaceutical Intermediates

  • Role of Bromine : Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound valuable in synthesizing complex molecules like milveterol () or deutetrabenazine ().

Comparative Bioactivity

  • Formoterol-Related Compounds : Formamide derivatives in (e.g., compound B) are β2-adrenergic receptor agonists. The target compound’s lack of hydroxyl and methoxy groups likely reduces receptor affinity but may mitigate off-target effects.

Data Tables

Table 1: Structural and Functional Comparison of Formamide Derivatives

Compound Name Key Substituents Polarity Biological Activity Reference
This compound Ortho-Br, ethyl linker Moderate Antimicrobial, Intermediate
N-(2-Bromophenyl)formamide hydrochloride Ortho-Br, direct aryl-formamide bond High Pharmaceutical intermediate
N-[2-(4-Bromophenyl)ethyl]-trifluoroacetamide Para-Br, trifluoroacetyl Low Stable intermediate
N-[2-hydroxy-5-(hydroxyethyl)phenyl]formamide Hydroxyl groups High β2-agonist activity

Table 2: HPLC Retention Behavior of Selected Formamides

Compound ID Retention Time (F) Relative Response Factor Structural Features
A () 0.5 1.75 Hydroxyl, methoxyphenyl
B () 0.7 1.00 Formamide, methoxyphenyl
Target Compound* ~1.0 (estimated) ~1.00 Ethyl, ortho-bromophenyl

Preparation Methods

Direct Amidation of 2-(2-Bromophenyl)ethyl Halides

The most widely documented method involves reacting 2-(2-bromophenyl)ethyl bromide or chloride with formamide under reflux conditions. This single-step approach leverages nucleophilic substitution, where the halide is displaced by the formamide’s amino group.

Reaction Conditions and Catalytic Systems

Per CN102942500A , optimal performance is achieved with:

  • Molar ratio : Halide to formamide = 1:20–50 (excess formamide acts as both reactant and solvent).

  • Catalysts : Copper powder (0.1–0.3 equiv) or KI (0.2 equiv) accelerates substitution.

  • Temperature : 100–120°C under reflux for 6–10 hours.

  • Base : Sodium carbonate or potassium bicarbonate (1–1.2 equiv) neutralizes HBr/HCl byproducts.

A representative procedure from Example 7 of CN102942500A modified for N-[2-(2-bromophenyl)ethyl]formamide synthesis yields 93.4% product (Table 1).

Table 1: Direct Amidation Optimization Data

ParameterValueYield (%)Purity (%)
Catalyst (Cu powder)0.2 equiv93.498.5
SolventToluene89.297.1
Solvent-free91.898.9
Reaction time (hours)693.498.5

Formylation of 2-(2-Bromophenyl)ethylamine

An alternative route formylates the corresponding amine using formic acid derivatives. While less common in industrial settings, this method avoids halogenated precursors.

Reagents and Mechanistic Insights

  • Formic acid/acetic anhydride : Generates mixed anhydride in situ for mild formylation.

  • Temperature : 0–25°C to prevent over-acylation.

  • Workup : Aqueous sodium bicarbonate removes excess acid, followed by dichloromethane extraction.

Multi-Step Synthesis from 2-Bromophenylethanol

For substrates lacking pre-installed halides, a three-step pathway is employed:

  • Bromination : 2-Bromophenylethanol → 2-(2-bromophenyl)ethyl bromide using PBr₃ or HBr/AcOH.

  • Amidation : As described in Section 1.

  • Purification : Recrystallization from ethanol/water mixtures (80:20 v/v).

This approach is less efficient (overall yield: 78–82%) but valuable for custom substrates .

Industrial-Scale Considerations

Solvent-Free Systems

CN102942500A emphasizes solvent-free reactions for cost and environmental benefits, achieving 91.8% yield with reduced waste.

Catalyst Recycling

Copper catalysts are recoverable via filtration and reuse for 3–5 cycles without significant activity loss .

Impurity Profiling

WO2017191565A1 identifies over-alkylation (≤1.2%) and dehalogenation (≤0.8%) as primary impurities, mitigated by:

  • Strict temperature control (<120°C).

  • Halide scavengers (e.g., Ag₂CO₃).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 30 min) show 89% yield, though scalability remains unproven .

Enzymatic Formylation

Experimental lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 84% yield under mild conditions (40°C, pH 7) .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[2-(2-bromophenyl)ethyl]formamide

InChI

InChI=1S/C9H10BrNO/c10-9-4-2-1-3-8(9)5-6-11-7-12/h1-4,7H,5-6H2,(H,11,12)

InChI Key

ZKDSNRILISYURC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.